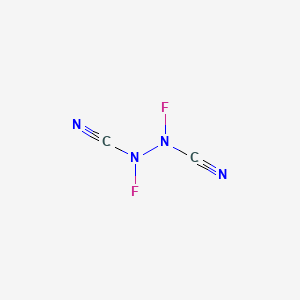
Difluorohydrazine-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorohydrazine-1,2-dicarbonitrile is a chemical compound with the molecular formula H₂F₂N₂C₂ It is characterized by the presence of two fluorine atoms and two cyano groups attached to a hydrazine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluorohydrazine-1,2-dicarbonitrile typically involves the reaction of hydrazine derivatives with fluorinating agents under controlled conditions. One common method includes the reaction of hydrazine with difluorocarbene precursors in the presence of a base. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and scalability. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Difluorohydrazine-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorohydrazine oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, fluorinated compounds, and substituted hydrazines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Difluorohydrazine-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which difluorohydrazine-1,2-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with target molecules. Pathways involved include inhibition of enzyme activity and modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
Difluorohydrazine: Similar in structure but lacks the cyano groups.
Hydrazine: A simpler compound without fluorine or cyano groups.
Fluorohydrazine: Contains only one fluorine atom.
Uniqueness
Difluorohydrazine-1,2-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
114045-08-8 |
|---|---|
Molecular Formula |
C2F2N4 |
Molecular Weight |
118.05 g/mol |
IUPAC Name |
[cyano(fluoro)amino]-fluorocyanamide |
InChI |
InChI=1S/C2F2N4/c3-7(1-5)8(4)2-6 |
InChI Key |
KIDGFFJHUDJFGD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N(N(C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















